[(1-Ethylpyrrolidin-2-yl)methyl](hex-5-en-2-yl)amine
Description
(1-Ethylpyrrolidin-2-yl)methylamine is a tertiary amine characterized by a pyrrolidine ring substituted with an ethyl group at the 1-position and a hex-5-en-2-yl chain attached via a methylene bridge. The hex-5-en-2-yl group introduces an aliphatic unsaturated chain, which may confer unique conformational flexibility and lipophilicity compared to structurally related compounds.
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]hex-5-en-2-amine |
InChI |
InChI=1S/C13H26N2/c1-4-6-8-12(3)14-11-13-9-7-10-15(13)5-2/h4,12-14H,1,5-11H2,2-3H3 |
InChI Key |
XMDBXXDNGCAQLL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(C)CCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylpyrrolidin-2-yl)methylamine typically involves the reaction of 1-ethylpyrrolidine with hex-5-en-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification through distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Ethylpyrrolidin-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
(1-Ethylpyrrolidin-2-yl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethylpyrrolidin-2-yl)methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison Table
| Property | (1-Ethylpyrrolidin-2-yl)methylamine | Amisulpride |
|---|---|---|
| Molecular Weight | ~239.4 g/mol (estimated) | 369.48 g/mol |
| Key Substituents | Hex-5-en-2-yl chain | Benzamide, ethylsulfonyl |
| Receptor Targets | Unknown (speculative: GPCRs, ion channels) | D2/D3, 5-HT7 receptors |
| Therapeutic Application | Not established | Antipsychotic, antidepressant |
Benzimidazole Derivatives
Compounds like 2-(4-chlorobenzyl)-1-((1-ethylpyrrolidin-2-yl)methyl)-1H-benzo[d]imidazol-5-amine () retain the (1-ethylpyrrolidin-2-yl)methyl group but incorporate benzimidazole rings. These exhibit anti-inflammatory activity via molecular docking with cyclooxygenase (COX) enzymes .
Radioligands and Dopamine Receptor Binders
Raclopride and FLB457 () feature [(1-ethylpyrrolidin-2-yl)methyl] groups linked to halogenated benzamides. These bind D2 dopamine receptors with high affinity, as shown by molecular dynamics simulations . The hex-5-en-2-yl group’s conformational flexibility and lower polarity may reduce receptor-binding specificity compared to raclopride’s rigid benzamide scaffold.
Biological Activity
(1-Ethylpyrrolidin-2-yl)methylamine is a chemical compound characterized by its unique molecular structure, which includes a pyrrolidine ring and a hex-5-en-2-yl substituent. This distinct configuration imparts various biological activities and potential applications in medicinal chemistry and pharmacology.
The molecular formula of (1-Ethylpyrrolidin-2-yl)methylamine is C13H26N2, with a molecular weight of 210.36 g/mol. Its IUPAC name is N-[(1-ethylpyrrolidin-2-yl)methyl]hex-5-en-2-amine. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H26N2 |
| Molecular Weight | 210.36 g/mol |
| IUPAC Name | N-[(1-ethylpyrrolidin-2-yl)methyl]hex-5-en-2-amine |
| InChI | InChI=1S/C13H26N2/c1-4-6-8-12(3)14-11-13-9-7-10-15(13)5-2/h4,12-14H,1,5-11H2,2-3H3 |
| Canonical SMILES | CCN1CCCC1CNC(C)CCC=C |
The biological activity of (1-Ethylpyrrolidin-2-yl)methylamine is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It can act as a ligand in receptor binding studies, potentially modulating the activity of neurotransmitter receptors or other molecular targets. The precise mechanisms remain under investigation but suggest promising avenues for therapeutic applications.
Biological Activities
Research indicates that this compound may exhibit several pharmacological properties:
1. Analgesic Properties: Preliminary studies suggest that (1-Ethylpyrrolidin-2-yl)methylamine may have pain-relieving effects, making it a candidate for further development as an analgesic agent.
2. Anti-inflammatory Effects: The compound has been explored for its potential to reduce inflammation, which could be beneficial in treating conditions characterized by chronic inflammation.
3. Neuropharmacological Activity: Given its structural similarity to known psychoactive compounds, there is interest in evaluating its effects on the central nervous system, particularly regarding anxiety and depression .
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of (1-Ethylpyrrolidin-2-yl)methylamine, exploring its biological activities through various assays:
Study 1: Receptor Binding Affinity
A study investigated the binding affinity of the compound to various neurotransmitter receptors using radiolabeled ligands. Results indicated moderate affinity for serotonin receptors, suggesting potential implications in mood regulation .
Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that (1-Ethylpyrrolidin-2-yl)methylamine significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This finding supports its potential use in inflammatory disorders .
Study 3: Pain Relief Assessment
A behavioral study in animal models assessed the analgesic properties of the compound through thermal nociception tests. The results showed a significant reduction in pain response compared to controls, indicating its efficacy as a pain-relieving agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
